![molecular formula C7H11N3O2 B2965392 Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate CAS No. 1427501-47-0](/img/structure/B2965392.png)
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the empirical formula C7H11N3O2 . It is a solid substance and is used as an intermediate in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate involves a solution of N-formyl sarcosine ethyl ester in an equal mixture of ethyl formate and THF with cyclohexane being added slowly to NaH (60% wt in mineral oil) at room temperature .Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate can be represented by the SMILES stringNC1=NC=C (C (OCC)=O)N1C
. The InChI code for this compound is 1S/C7H11N3O2/c1-3-12-6 (11)5-4-9-7 (8)10 (5)2/h4H,3H2,1-2H3, (H2,8,9)
. Physical And Chemical Properties Analysis
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a solid substance . It has a molecular weight of 169.18 . The compound is typically stored at temperatures between 2-8 degrees Celsius .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles, including Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate, are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Therapeutic Potential
Imidazole containing compounds, such as Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate, have a broad range of chemical and biological properties . They have been shown to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some derivatives of 1, 3-diazole have shown good scavenging potential as compared to ascorbic acid (positive control) .
Synthetic Intermediate
Ethyl 1-methyl-1H-imidazole-2-carboxylate is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
Solid Phase Synthesis
This compound is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It is known to be harmful if swallowed (Hazard Statement H302) and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray (Precautionary Statement P261) and to rinse cautiously with water for several minutes in case of contact with eyes (Precautionary Statement P305+P351+P338) .
Mechanism of Action
Target of Action
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is an intermediate used to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, making it a significant target for cancer therapies .
Mode of Action
It is known that the compound interacts with its target, parp-1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .
Biochemical Pathways
The inhibition of PARP-1 by Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate affects several biochemical pathways. Most notably, it disrupts the base excision repair (BER) pathway, which is responsible for repairing small base lesions in the DNA . The disruption of this pathway leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The primary result of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate’s action is the induction of cell death in cells that rely on PARP-1 for survival . This makes it a potential therapeutic agent for treating cancers that exhibit high levels of PARP-1 .
Action Environment
The action of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound, altering its action .
properties
IUPAC Name |
ethyl 5-amino-1-methylimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSQRRRCDRXNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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